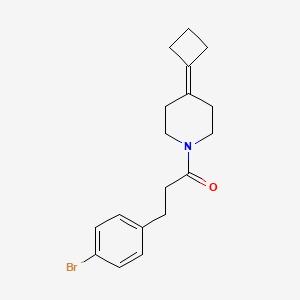

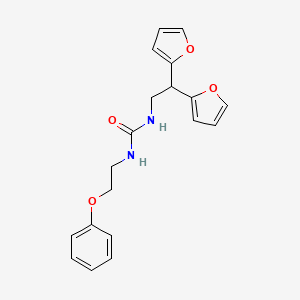

![molecular formula C21H18N4O B2936346 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide CAS No. 862810-05-7](/img/structure/B2936346.png)

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide” is a compound that is part of the imidazo[1,2-a]pyridine derivatives . These derivatives have been identified as potent Nek2 inhibitors and have shown distinctive in vitro and in vivo antitumor activity .

Synthesis Analysis

The synthesis of these compounds involves structure-based design techniques and bioisostere . The studies identified a nonlinear structure-activity relationship (SAR) for activity against both Nek2 and cancer cells .Molecular Structure Analysis

The molecular structure of these compounds is based on an imidazo[1,2-a]pyridine scaffold . This scaffold is crucial for the activity of the compounds against Nek2 and cancer cells .Chemical Reactions Analysis

The compounds effectively inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . This suggests that the compounds interact with cellular mechanisms to halt the cell cycle and trigger programmed cell death .Wissenschaftliche Forschungsanwendungen

Antiviral and Antimicrobial Applications

- Antiviral Agents : Imidazo[1,2-a]pyridines, with structural similarities to "N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide," have been designed and tested as inhibitors of human rhinovirus, demonstrating significant antiviral activity. These compounds are notable for their stereospecific synthesis and potential as therapeutic agents against viral infections (Hamdouchi et al., 1999).

Gastrointestinal Research

- Antiulcer Agents : Research into substituted imidazo[1,2-a]pyridines has unveiled their dual functionality as gastric antisecretory and cytoprotective agents. These compounds exhibit significant activity in gastrointestinal research, providing insights into the development of novel antiulcer medications (Kaminski et al., 1985).

Neurological Research

- Melatonin Receptor Ligands : Imidazo[1,2-a]pyridines have been identified as novel ligands for melatonin receptors, with specific derivatives showing high affinities for MT1 and MT2 receptors. This research opens new pathways for the development of treatments for sleep disorders and circadian rhythm disruptions (El Kazzouli et al., 2011).

Cancer Research

- Antitumor Activity : A series of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives, closely related to the queried compound, have been synthesized and evaluated for their antitumor activities against various cancer cell lines. These findings highlight the potential of imidazo[1,2-a]pyridine derivatives in oncological research and therapy development (Chena et al., 2022).

Wirkmechanismus

Zukünftige Richtungen

The compounds, particularly MBM-17 and MBM-55, have shown potential for substantial therapeutic application in cancer treatment . Future research could focus on further optimizing these compounds and conducting more extensive in vivo studies to assess their efficacy and safety in a clinical setting .

Eigenschaften

IUPAC Name |

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O/c1-15-5-2-6-16(11-15)12-20(26)23-18-8-3-7-17(13-18)19-14-25-10-4-9-22-21(25)24-19/h2-11,13-14H,12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSZJJZKJSBATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(Hydroxymethyl)-2,4-dimethylphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2936263.png)

![[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2936265.png)

![N-[3-[3-(3-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2936270.png)

![N-[(2,6-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2936271.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)benzenecarboxamide](/img/structure/B2936274.png)

![5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2936280.png)

![N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2936281.png)

![methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2936282.png)

![Tert-butyl 3-[2-(but-2-ynoylamino)ethyl]thiomorpholine-4-carboxylate](/img/structure/B2936284.png)